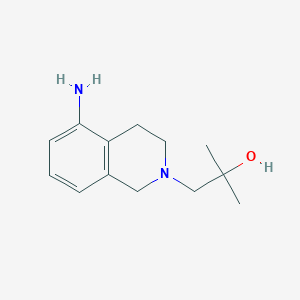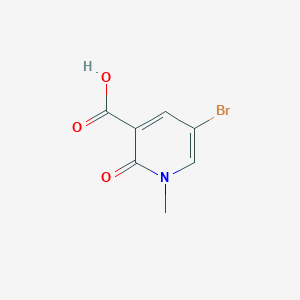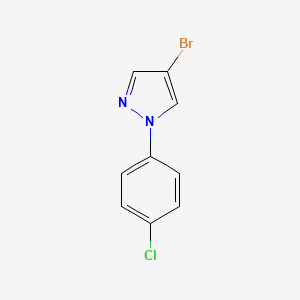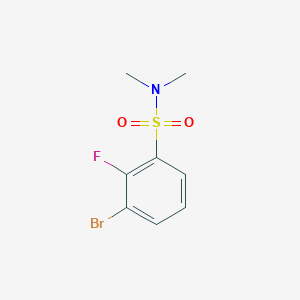![molecular formula C10H16ClN3O B1525961 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride CAS No. 903558-70-3](/img/structure/B1525961.png)
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Übersicht
Beschreibung
“1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” is an organic compound . It has a molecular formula of C10H16ClN3O and a molecular weight of 229.71 g/mol . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” can be represented by the SMILES string: CN©C(=O)NC1=CC=CC(=C1)CN.Cl .Physical And Chemical Properties Analysis
“1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” is a powder that should be stored at room temperature . It has a molecular weight of 229.71 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation of Urea Herbicides
- Photochemical Degradation : A study by Millet, Palm, and Zetzsch (1998) investigated the photochemical degradation of urea herbicides, such as chlorotoluron and isoproturon, under polychromatic irradiation. The research highlighted the photostability and quantum yields of these compounds in various solvents and conditions, contributing to understanding their environmental fate and degradation pathways (Millet, Palm, & Zetzsch, 1998).
Application in Corrosion Inhibition
- Schiff Base Compounds : Research by Emregül and Hayvalı (2006) explored the use of Schiff base compounds in mitigating corrosion of steel in acidic solutions. This study provides insights into the potential industrial applications of urea derivatives in protecting metal surfaces (Emregül & Hayvalı, 2006).
Nonlinear Optical Properties
- Optical Applications : A study conducted by Rahulan et al. (2014) on novel chalcone derivative compounds, including those related to aminomethylphenyl structures, demonstrated potential applications in optical devices due to their nonlinear absorption behavior. This research suggests the utility of such compounds in developing optical limiters and switches (Rahulan et al., 2014).
Catalytic Carbonylation of Amines
- Chemical Synthesis : The catalytic carbonylation of amines using a Pd(OAc)2-catalyzed system as explored by Orito et al. (2006) opens up pathways for the synthesis of symmetrical N,N'-dialkylureas and related compounds. This process is significant for the pharmaceutical and chemical industries in creating various urea derivatives (Orito et al., 2006).
Biological Applications
- Anticancer Activities : Dimmock et al. (1998) discussed the cytotoxic and anticancer activities of some 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides, revealing the potential therapeutic applications of such compounds in treating various cancers (Dimmock et al., 1998).
Drug Delivery Systems
- Controlled Drug Delivery : Ding et al. (2009) synthesized glucose-sensitive self-assembled films for controlled drug delivery, showcasing the innovative use of urea derivatives in creating responsive materials for pharmaceutical applications (Ding et al., 2009).
Eigenschaften
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQAUKMFXJMRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



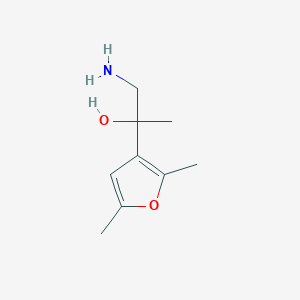
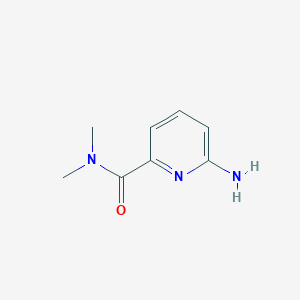
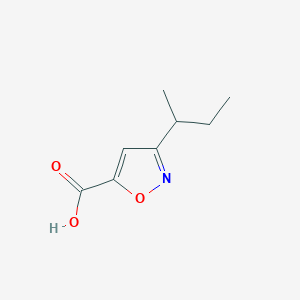
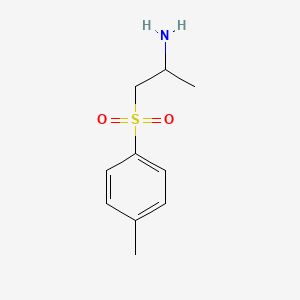
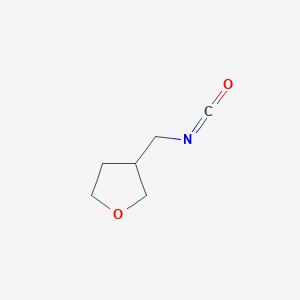
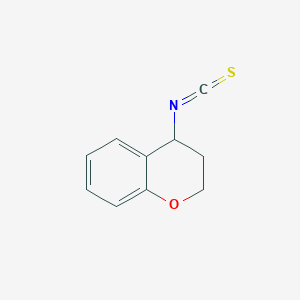
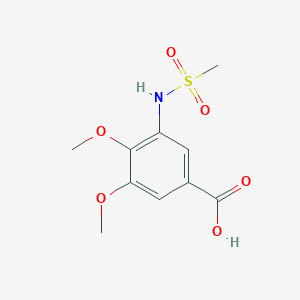
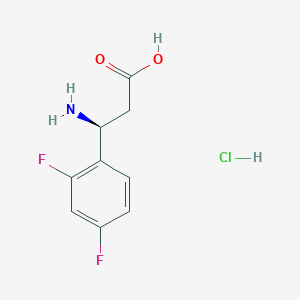
![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

